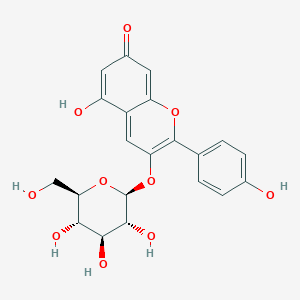
pelargonidin-3-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pelargonidin 3-O-beta-D-glucoside betaine is an organic betaine obtained by deprotonation of the hydroxy group at the 5 position of pelargonidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a pelargonidin 3-O-beta-D-glucoside.
Aplicaciones Científicas De Investigación
Health Benefits and Pharmacological Applications
Pelargonidin-3-O-beta-D-glucoside exhibits a range of health-promoting properties, including antioxidant, anti-inflammatory, and anti-diabetic effects.
Antioxidant Properties
This compound is recognized for its potent antioxidant capabilities. It protects cells from oxidative stress by scavenging free radicals and reducing the impact of reactive oxygen species (ROS). This property is crucial for preventing chronic diseases such as cardiovascular diseases and cancer.
Case Study:
A study demonstrated that this compound effectively inhibited oxidative damage in human hepatocytes induced by palmitic acid. The use of pectin-chitosan coated nanoliposomes significantly enhanced its protective effects against ROS generation, mitochondrial dysfunction, and glutathione depletion .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to modulate cytokine production, particularly increasing interleukin-10 levels while having minimal effects on pro-inflammatory cytokines.
Data Table 1: Cytokine Production Modulation
| Compound | IL-10 Production | TNF-α Production | IL-6 Production | IL-1β Production |
|---|---|---|---|---|
| This compound | Increased (P < .01) | No significant effect | No significant effect | No significant effect |
| Phloroglucinaldehyde | Increased (P < .001) | No significant effect | No significant effect | No significant effect |
This table illustrates the selective modulation of cytokine production by this compound in whole blood cultures .
Anti-diabetic Potential
This compound has been implicated in the regulation of glucose metabolism. Molecular docking studies suggest that it interacts with proteins involved in glucose homeostasis, potentially influencing insulin sensitivity and glucose uptake.
Case Study:
In a molecular docking study, pelargonidin showed significant binding affinities with key proteins such as C1QL3 and CYBB, indicating its potential role in modulating glucose metabolism pathways .
Nutraceutical Applications
Given its health benefits, this compound is increasingly used in functional foods and dietary supplements aimed at promoting health and preventing diseases.
Food Industry Usage
This compound serves as a natural colorant due to its vibrant hue derived from fruits like strawberries and raspberries. Its antioxidant properties also make it a valuable ingredient in food preservation.
Data Table 2: Sources of this compound
| Source | Concentration (mg/100g) |
|---|---|
| Strawberries | 40 |
| Raspberries | 30 |
| Red cabbage | 25 |
This table highlights the concentration of this compound found in various natural sources .
Future Research Directions
While current studies have established a foundation for the applications of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
In Vivo Studies
Future investigations should focus on in vivo studies to validate the findings from molecular docking and cell culture studies. These could include clinical trials assessing the efficacy of this compound in improving metabolic health and reducing inflammation.
Bioavailability Studies
Understanding the bioavailability of this compound is crucial for optimizing its use in nutraceutical formulations. Research should aim to explore how different delivery systems can enhance absorption and efficacy.
Propiedades
Fórmula molecular |
C21H20O10 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-23,25-28H,8H2/t16-,17-,18+,19-,21-/m1/s1 |
Clave InChI |
LOPAXYRUFHKGFO-GQUPQBGVSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















